SAR407899

Catalog No.
S542457
CAS No.
923359-38-0
M.F
C14H16N2O2
M. Wt
244.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SAR407899

CAS Number

923359-38-0

Product Name

SAR407899

IUPAC Name

6-piperidin-4-yloxy-2H-isoquinolin-1-one

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

InChI

InChI=1S/C14H16N2O2/c17-14-13-2-1-12(9-10(13)3-8-16-14)18-11-4-6-15-7-5-11/h1-3,8-9,11,15H,4-7H2,(H,16,17)

InChI Key

IPEXHQGMTHOKQV-UHFFFAOYSA-N

SMILES

C1CNCCC1OC2=CC3=C(C=C2)C(=O)NC=C3

Solubility

Soluble in DMSO

Synonyms

SAR407899; SAR 407899; SAR-407899; SAR407899 HCl

Canonical SMILES

C1CNCCC1OC2=CC3=C(C=C2)C(=O)NC=C3

Description

The exact mass of the compound 6-(piperidin-4-yloxy)isoquinolin-1(2H)-one is 244.1212 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cardiovascular Research

Summary of the Application: SAR407899 is a novel Rho-kinase inhibitor that has been identified as a potential target for several cardiovascular diseases . It’s being used in research to understand its effects on cardiovascular conditions, particularly arterial hypertension .

Methods of Application: SAR407899 is an ATP-competitive Rho-kinase inhibitor, equipotent against human and rat-derived Rho-kinase 2 with inhibition constant values of 36 nM and 41 nM, respectively . It is highly selective in a panel of 117 receptor and enzyme targets . In vitro, SAR407899 demonstrated concentration-dependent inhibition of Rho-kinase–mediated phosphorylation of myosin phosphatase, thrombin-induced stress fiber formation, platelet-derived growth factor–induced proliferation, and monocyte chemotactic protein-1–stimulated chemotaxis .

Results or Outcomes: SAR407899 potently and species-independently relaxed precontracted isolated arteries of different species and different vascular beds . In vivo, over the dose range 3 to 30 mg/kg PO, SAR407899 lowered blood pressure in a variety of rodent models of arterial hypertension . The antihypertensive effect of SAR407899 was superior to that of fasudil and Y-27632 .

Erectile Dysfunction Research

Summary of the Application: SAR407899 has been studied for its potential use in the treatment of erectile dysfunction (ED), particularly in diabetic and hypertensive patients where e-NO activity is impaired .

Methods of Application: The effects of SAR407899 were compared with the Rho-kinase inhibitor Y-27632 and the PDE5 inhibitor sildenafil for their ability to relax corpus cavernosum strips contracted with phenylephrine in healthy and diabetic animals .

Results or Outcomes: SAR407899 dose-dependently relaxed the pre-contracted corpora cavernosa in all species, with similar potency and efficacy in healthy vs diabetic rats, WKY vs SHR rats, healthy vs diabetic rabbits . The induction of penile erection by SAR407899, unlike that by sildenafil, is largely independent of e-NO activity .

Endothelial Cell Research

Summary of the Application: SAR407899 has been used in research to study its effects on endothelial cells . It’s particularly interesting for its potential to inhibit stress fiber formation and cell shrinkage, which are common responses to thrombin .

Methods of Application: In this research, human umbilical vein endothelial cells (HUVECs) were treated with thrombin to induce shrinkage and stress fiber formation . SAR407899 was then applied at a concentration of 3 µmol/L .

Results or Outcomes: The application of SAR407899 completely abolished thrombin-induced shrinkage of HUVECs and stress fiber formation . This suggests that SAR407899 could have potential therapeutic applications in conditions where endothelial cell function is compromised .

SAR407899 is a selective inhibitor of Rho-associated protein kinase, commonly referred to as Rho-kinase. This compound is recognized for its potential therapeutic applications in cardiovascular diseases and other conditions characterized by excessive smooth muscle contraction and proliferation. The compound's chemical structure allows it to effectively inhibit Rho-kinase activity, leading to the modulation of various cellular processes, including smooth muscle contraction, cell migration, and proliferation.

The mechanism of action of SAR407899 is still under investigation. The patent describing the compound suggests potential activity as a kinase inhibitor, specifically targeting kinases involved in cell cycle regulation []. Kinases are enzymes that transfer phosphate groups from ATP molecules to other proteins, regulating various cellular processes. Inhibiting specific kinases can be a therapeutic strategy for cancer and other diseases. However, further research is needed to elucidate the specific targets and mechanisms involved.

SAR407899 primarily functions through its interaction with Rho-kinase, inhibiting the phosphorylation of myosin phosphatase. This inhibition results in decreased contractility of smooth muscle cells and reduced formation of stress fibers induced by thrombin. In vitro studies have demonstrated that SAR407899 exhibits concentration-dependent inhibition of Rho-kinase-mediated reactions, which are crucial for various physiological processes such as vascular tone regulation and cellular movement .

The biological activity of SAR407899 has been extensively studied, particularly in the context of its effects on vascular smooth muscle cells. The compound has been shown to:

  • Inhibit Rho-kinase activity: This leads to reduced phosphorylation of myosin light chain phosphatase, resulting in decreased smooth muscle contraction.
  • Reduce cell proliferation: SAR407899 inhibits platelet-derived growth factor-induced proliferation in vascular smooth muscle cells, which is significant for preventing pathological remodeling in cardiovascular diseases .
  • Modulate inflammatory responses: By affecting cellular signaling pathways, SAR407899 may also play a role in reducing inflammation associated with various chronic conditions.

The synthesis of SAR407899 involves several steps that typically include:

  • Formation of key intermediates: Initial steps often involve the preparation of specific aromatic compounds or heterocycles that serve as building blocks.
  • Coupling reactions: These intermediates are then subjected to coupling reactions to form the core structure of SAR407899.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity levels suitable for biological testing.

SAR407899 has potential applications in several areas:

  • Cardiovascular diseases: Due to its ability to inhibit smooth muscle contraction and proliferation, SAR407899 may be beneficial in treating hypertension and other vascular disorders.
  • Cancer therapy: The compound's effects on cell migration and proliferation suggest potential applications in oncology, particularly in inhibiting metastasis.
  • Fibrosis treatment: By modulating cell signaling pathways involved in fibrosis development, SAR407899 could be explored for therapeutic use in fibrotic diseases.

Interaction studies involving SAR407899 focus on its pharmacokinetics and pharmacodynamics:

  • Drug-drug interactions: Research indicates that SAR407899 does not significantly alter the pharmacokinetics of co-administered drugs, suggesting a favorable profile for combination therapies.
  • Receptor interactions: Studies have shown that SAR407899 selectively targets Rho-kinase without significant off-target effects on other kinases, which is crucial for minimizing side effects during therapeutic use .

Several compounds exhibit similar mechanisms of action or structural characteristics to SAR407899. Here is a comparison highlighting their uniqueness:

Compound NameMechanism of ActionUnique Features
Y27632Rho-kinase inhibitorOne of the first identified Rho-kinase inhibitors; widely used in research.
FasudilRho-kinase inhibitorApproved for clinical use in Japan for cerebral vasospasm; broader clinical application.
H1152Selective Rho-kinase inhibitorMore potent than Y27632; used primarily in research settings.

While all these compounds inhibit Rho-kinase, SAR407899 stands out due to its selectivity and reduced off-target effects compared to others like Y27632 and Fasudil.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

244.121177757 g/mol

Monoisotopic Mass

244.121177757 g/mol

Heavy Atom Count

18

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3B974D670O

Wikipedia

SAR407899

Dates

Modify: 2023-08-15
1: Löhn M, Plettenburg O, Kannt A, Kohlmann M, Hofmeister A, Kadereit D, Monecke P, Schiffer A, Schulte A, Ruetten H, Ivashchenko Y. End-organ protection in hypertension by the novel and selective Rho-kinase inhibitor, SAR407899. World J Cardiol. 2015 Jan 26;7(1):31-42. doi: 10.4330/wjc.v7.i1.31. PubMed PMID: 25632317; PubMed Central PMCID: PMC4306204.
2: Babelova A, Jansen F, Sander K, Löhn M, Schäfer L, Fork C, Ruetten H, Plettenburg O, Stark H, Daniel C, Amann K, Pavenstädt H, Jung O, Brandes RP. Activation of Rac-1 and RhoA contributes to podocyte injury in chronic kidney disease. PLoS One. 2013 Nov 7;8(11):e80328. doi: 10.1371/journal.pone.0080328. eCollection 2013. PubMed PMID: 24244677; PubMed Central PMCID: PMC3820652.
3: Guagnini F, Ferazzini M, Grasso M, Blanco S, Croci T. Erectile properties of the Rho-kinase inhibitor SAR407899 in diabetic animals and human isolated corpora cavernosa. J Transl Med. 2012 Mar 23;10:59. doi: 10.1186/1479-5876-10-59. PubMed PMID: 22444253; PubMed Central PMCID: PMC3328245.
4: Grisk O, Schlüter T, Reimer N, Zimmermann U, Katsari E, Plettenburg O, Löhn M, Wollert HG, Rettig R. The Rho kinase inhibitor SAR407899 potently inhibits endothelin-1-induced constriction of renal resistance arteries. J Hypertens. 2012 May;30(5):980-9. doi: 10.1097/HJH.0b013e328351d459. PubMed PMID: 22388233.
5: Löhn M, Plettenburg O, Ivashchenko Y, Kannt A, Hofmeister A, Kadereit D, Schaefer M, Linz W, Kohlmann M, Herbert JM, Janiak P, O'Connor SE, Ruetten H. Pharmacological characterization of SAR407899, a novel rho-kinase inhibitor. Hypertension. 2009 Sep;54(3):676-83. doi: 10.1161/HYPERTENSIONAHA.109.134353. Epub 2009 Jul 13. PubMed PMID: 19597037.

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